Aqueous Solubility Advantage Over the NMDA Antagonist CGS 19755 (Selfotel)
Zoniclezole was designed as a water‑soluble member of a novel class of anticonvulsant glutamate antagonists, enabling oral formulation without the solubility limitations that constrained earlier competitive NMDA antagonists [1]. In contrast, CGS 19755 (Selfotel), a contemporaneous competitive NMDA antagonist from the same originator (Novartis/Ciba‑Geigy), is a phosphono‑acid‑containing piperidine carboxylate with poor oral bioavailability that required intravenous administration in clinical stroke trials [2]. The estimated aqueous solubility of zoniclezole (free base) at 25 °C is 54.73 mg/L, whereas CGS 19755 is reported as freely soluble in aqueous base but poorly absorbed orally, reflecting fundamental differences in ionization state and partition coefficient that directly affect formulation strategy and route of administration .
| Evidence Dimension | Aqueous solubility and oral formulation feasibility |
|---|---|
| Target Compound Data | Estimated water solubility: 54.73 mg/L at 25 °C (free base; Log Kow 3.10, WSKOW v1.41 estimate). Sustained efficacy at relatively low oral doses in preclinical models. |
| Comparator Or Baseline | CGS 19755 (Selfotel): Competitive NMDA antagonist; phosphono‑acid structure; IC50 50 nM vs NMDA receptor binding; required i.v. administration in clinical trials due to poor oral bioavailability. |
| Quantified Difference | Zoniclezole is orally active with sustained preclinical efficacy; CGS 19755 required intravenous dosing. No direct mg/mL head-to-head solubility comparison available; difference is inferred from ionization class (neutral base vs. phosphonic acid) and in vivo route of administration. |
| Conditions | Estimated via EPISuite from Log Kow; oral efficacy in rodent MES and PTZ seizure models. |
Why This Matters
For procurement decisions in preclinical anticonvulsant research, oral bioavailability and aqueous solubility determine whether a compound can be formulated as a simple oral gavage solution versus requiring complex intravenous preparation, directly impacting experimental throughput and translational relevance.
- [1] NCATS Inxight Drugs: ZONICLEZOLE. Description: representative of a novel class of water‑soluble agents being developed for the treatment of epilepsy. View Source
- [2] Safety and tolerability of the glutamate antagonist CGS 19755 (Selfotel) in patients with acute ischemic stroke. Results of a phase IIa randomized trial. Stroke. 1995. IV dosing at 1.5 mg/kg. View Source
